molecular formula C17H26N6O B6437611 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine CAS No. 2549045-57-8

2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B6437611
CAS No.: 2549045-57-8
M. Wt: 330.4 g/mol
InChI Key: BJMJFANROTVECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidin-4-amine core substituted with a piperazine moiety at position 2. The piperazine is further functionalized with a 3,5-dimethyl-1,2-oxazol-4-ylmethyl group, while the pyrimidine ring carries N,N-dimethyl and 6-methyl substituents.

Properties

IUPAC Name

2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O/c1-12-10-16(21(4)5)19-17(18-12)23-8-6-22(7-9-23)11-15-13(2)20-24-14(15)3/h10H,6-9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMJFANROTVECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=C(ON=C3C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine () shares the pyrimidin-4-amine core but differs in substituents:

  • Structural differences : The target compound has a 3,5-dimethyloxazole-piperazine hybrid and N,N,6-trimethyl groups, whereas the analog replaces these with a simpler piperazine and an N-butyl group.
  • This could influence membrane permeability or target-binding affinity .

4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine () is a positional isomer, with the amine group at position 2 instead of 3. This minor structural shift could drastically alter hydrogen-bonding interactions or steric hindrance in biological systems, though specific activity data are unavailable due to access limitations .

Triazine-Based Derivatives

discusses 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, which replace the pyrimidine core with a 1,3,5-triazine ring. Key distinctions include:

  • Biological activity : Several triazine derivatives exhibit antileukemic activity (e.g., 6-(4-chlorophenyl)-4-(4-methylpiperidinyl)-1,3,5-triazin-2-amine), with IC₅₀ values in the micromolar range against leukemia cell lines. The target compound’s pyrimidine core may offer metabolic stability advantages over triazines .

Structural and Functional Data Table

Compound Class Core Structure Key Substituents Notable Properties/Activities
Target Compound Pyrimidin-4-amine Piperazine-oxazolyl hybrid, N,N,6-trimethyl Hypothesized kinase/receptor modulation
N-Butyl Pyrimidine () Pyrimidin-4-amine Piperazine, N-butyl Broad pharmaceutical applications
Triazine Derivatives () 1,3,5-Triazin-2-amine Piperidine, aryl groups (e.g., 4-Cl, 4-CF₃) Antileukemic activity (IC₅₀ ~1–10 μM)

Key Research Findings and Hypotheses

  • Electronic Effects : The dimethyloxazole group in the target compound may confer rigidity and enhance binding to hydrophobic pockets, unlike the flexible N-butyl chain in ’s analog .
  • Positional Isomerism : The pyrimidin-4-amine vs. pyrimidin-2-amine distinction () could influence target selectivity, as seen in kinase inhibitors where amine positioning dictates ATP-binding site interactions .
  • Metabolic Stability : Pyrimidine cores (target compound) are generally less prone to hydrolysis than triazines (), suggesting improved oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.